molecular formula C7H6F3NS B3039250 2-Fluoro-4-difluoromethylthioaniline CAS No. 100280-11-3

2-Fluoro-4-difluoromethylthioaniline

Cat. No. B3039250
CAS RN: 100280-11-3
M. Wt: 193.19 g/mol
InChI Key: OMBYSASGCHEGIU-UHFFFAOYSA-N
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Description

“2-Fluoro-4-difluoromethylthioaniline” is likely a fluoroaniline derivative. Fluoroanilines are a class of organic compounds that contain a fluorine atom attached to an aniline . They are used in the preparation of various pharmaceuticals and agrochemicals .


Synthesis Analysis

While specific synthesis methods for “2-Fluoro-4-difluoromethylthioaniline” were not found, fluoroanilines can generally be prepared by various methods, including electrophilic fluorination and nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-4-difluoromethylthioaniline” would likely involve a benzene ring (due to the aniline component) with fluorine and difluoromethylthio substituents .


Chemical Reactions Analysis

Fluoroanilines, in general, can participate in various chemical reactions, including electrophilic substitution, nucleophilic substitution, and coupling reactions .

Scientific Research Applications

Electrophilic Fluorination Reagents

2-Fluoro-4-difluoromethylthioaniline is closely related to the family of compounds utilized as electrophilic fluorination reagents in organic synthesis. Electrophilic fluorination is a critical strategy in the synthesis of fluorine-containing compounds, which are increasingly important in pharmaceuticals, agrochemicals, and materials sciences due to their unique properties such as high lipophilicity and chemical stability. Research has led to the development of new, highly reactive electrophilic fluorination reagents that allow for the efficient introduction of fluorine atoms into target molecules, often at a late stage of synthesis, which is particularly valuable in drug development. These advancements provide chemists with powerful tools to incorporate fluorine, a small but significantly electronegative atom, into organic compounds, thus altering their physical, chemical, and biological properties in desirable ways (Shao et al., 2015).

N-Fluoro Amines in Organic Synthesis

Another application closely related to 2-Fluoro-4-difluoromethylthioaniline involves N-fluoro amines and their analogs as fluorinating reagents in organic synthesis. These compounds, classified into neutral and ionic reagents, have been systematically studied and applied for the fluorination of various organic compounds. Their structure and solvent nature significantly influence their fluorinating activity, offering a wide range of possibilities for the selective introduction of fluorine atoms into organic molecules. The development and application of these reagents underscore the importance of fluorine chemistry in enhancing the efficacy and selectivity of organic synthesis processes, with implications for drug development, agrochemicals, and material sciences (Furin & Fainzil’berg, 2000).

Safety and Hazards

While specific safety data for “2-Fluoro-4-difluoromethylthioaniline” was not found, fluoroanilines can be hazardous. For example, 2,4-Difluoroaniline is considered hazardous by the OSHA Hazard Communication Standard .

Future Directions

Fluorine-containing compounds, including fluoroanilines, have been increasingly incorporated into bioactive molecules due to their unique properties . This trend is expected to continue, with ongoing research into new synthesis methods and applications .

properties

IUPAC Name

4-(difluoromethylsulfanyl)-2-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NS/c8-5-3-4(12-7(9)10)1-2-6(5)11/h1-3,7H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBYSASGCHEGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SC(F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-difluoromethylthioaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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